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Compound of Interest

Compound Name: sGC activator 1

Cat. No.: B15569000 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway,

playing a pivotal role in various physiological processes, including vasodilation,

neurotransmission, and inhibition of platelet aggregation. The discovery of direct sGC

activators has opened new avenues for therapeutic intervention in cardiovascular and other

diseases. YC-1, a benzylindazole derivative, was the first identified synthetic sGC stimulator,

acting independently of nitric oxide.[1] This technical guide provides a comprehensive overview

of the molecular structure, mechanism of action, quantitative data, and experimental protocols

related to YC-1, serving as a foundational reference for researchers in the field.

Molecular Structure of YC-1
YC-1, with the systematic name [5-(1-benzylindazol-3-yl)furan-2-yl]methanol, is a small

molecule with a distinct chemical architecture.[2][3] Its structure is characterized by a central

indazole ring, which is substituted with a benzyl group at the N1 position and a furan-methanol

group at the C3 position.[2][4]

Chemical Formula: C₁₉H₁₆N₂O₂

Molecular Weight: 304.343 g/mol [3]
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CAS Number: 170632-47-0

Chemical Structure:

Mechanism of Action
YC-1's primary mechanism of action is the direct activation of soluble guanylate cyclase (sGC).

[5] This activation is independent of nitric oxide (NO), which is the endogenous activator of

sGC.[5][6] YC-1 binds to an allosteric site on the sGC enzyme, inducing a conformational

change that increases its catalytic activity, leading to the conversion of guanosine triphosphate

(GTP) to cyclic guanosine monophosphate (cGMP).[7]

Furthermore, YC-1 exhibits a synergistic effect with NO.[6][7] In the presence of NO, YC-1

potentiates the activation of sGC, leading to a much greater increase in cGMP production than

either agent alone.[7][8] This is achieved by sensitizing the enzyme to its gaseous activators

and reducing the ligand dissociation rate from the heme group.[7]

It is important to note that YC-1's mechanism has both heme-dependent and heme-

independent components. While its activation is substantially increased in the presence of the

heme moiety, YC-1 can still partially activate sGC when the heme group is oxidized or absent.

[9]

In addition to its effects on sGC, YC-1 has been shown to inhibit various phosphodiesterase

(PDE) isoforms.[6][8] PDEs are responsible for the degradation of cGMP. By inhibiting PDEs,

YC-1 further contributes to the elevation of intracellular cGMP levels, prolonging the

downstream signaling effects.[6]

Quantitative Data
The following tables summarize the key quantitative parameters of YC-1's effects on sGC

activity and platelet aggregation.
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Parameter Value Conditions Reference

sGC Activation

EC₅₀ for sGC

Activation
18.6 µM Purified sGC

Inhibition of Platelet

Aggregation

IC₅₀ (induced by

U46619)
2.1 ± 0.03 µM

Human washed

platelets
[5]

IC₅₀ (induced by

collagen)
11.7 ± 2.1 µM

Human washed

platelets
[5]

IC₅₀ (induced by

thrombin)
59.3 ± 7.1 µM

Human washed

platelets
[5]

Phosphodiesterase

Inhibition

IC₅₀ for PDE1 ~30 µM

In vitro PDE

isoenzyme assay

(cGMP substrate)

[6]

IC₅₀ for PDE2 >100 µM

In vitro PDE

isoenzyme assay

(cAMP substrate)

[6]

IC₅₀ for PDE3 >100 µM

In vitro PDE

isoenzyme assay

(cAMP substrate)

[6]

IC₅₀ for PDE4 >100 µM

In vitro PDE

isoenzyme assay

(cAMP substrate)

[6]

IC₅₀ for PDE5 ~10 µM

In vitro PDE

isoenzyme assay

(cGMP substrate)

[6]
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Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the

effects of YC-1.

This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP

to [³²P]cGMP.[9][10][11]

Materials:

Purified sGC or cell/tissue lysate containing sGC

Assay Buffer: 50 mM Triethanolamine (TEA), pH 7.4

[α-³²P]GTP (radiolabeled substrate)

Unlabeled GTP

Magnesium chloride (MgCl₂)

Dithiothreitol (DTT)

3-isobutyl-1-methylxanthine (IBMX) to inhibit PDE activity

Creatine phosphate and creatine phosphokinase (GTP regenerating system)

YC-1 dissolved in DMSO

Stop Solution: e.g., 125 mM zinc acetate

Precipitating Solution: e.g., 144 mM sodium carbonate

Neutral alumina columns

Scintillation counter

Procedure:
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Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, MgCl₂,

DTT, IBMX, creatine phosphate, and creatine phosphokinase.

Enzyme and Activator Incubation: In a reaction tube, combine the purified sGC or lysate with

the desired concentrations of YC-1. A vehicle control (DMSO) should be included.

Initiation of Reaction: Start the reaction by adding the reaction mixture containing [α-³²P]GTP

and unlabeled GTP to the enzyme preparation.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes),

ensuring the reaction is within the linear range.

Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., zinc acetate

followed by sodium carbonate) to precipitate the unreacted GTP.

Separation of cGMP: Separate the [³²P]cGMP from the unreacted [³²P]GTP by passing the

supernatant through a neutral alumina column.

Quantification: Elute the [³²P]cGMP from the column and quantify the radioactivity using a

scintillation counter.

Data Analysis: Calculate the amount of cGMP produced per unit of time and protein

concentration to determine the sGC activity.

This ex vivo assay assesses the vasodilatory effects of YC-1 on isolated blood vessels.[1][6]

Materials:

Isolated rabbit or rat thoracic aorta

Physiological salt solution (e.g., Krebs-Henseleit solution)

Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)

YC-1 dissolved in a suitable solvent

Organ bath system with force transducers
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Procedure:

Tissue Preparation: Isolate the thoracic aorta and cut it into rings of 2-3 mm in width. The

endothelium may be removed by gently rubbing the intimal surface if endothelium-

independent effects are to be studied.

Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution at

37°C and gassed with 95% O₂ / 5% CO₂.

Pre-constriction: Pre-constrict the aortic rings with a vasoconstrictor agent such as

phenylephrine to induce a stable contractile tone.

Compound Administration: Once a stable contraction is achieved, add YC-1 to the organ

bath in a cumulative manner, with increasing concentrations.

Measurement of Relaxation: Record the changes in isometric tension using a force

transducer. Relaxation is typically expressed as a percentage of the pre-induced contraction.

Data Analysis: Plot the concentration-response curve for YC-1-induced relaxation to

determine its potency (e.g., EC₅₀).

Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling

pathway and an experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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